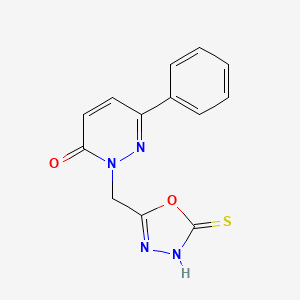

2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one

Description

2-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a phenyl group at position 6 and a 5-mercapto-1,3,4-oxadiazole moiety linked via a methyl group at position 2.

Properties

IUPAC Name |

6-phenyl-2-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-12-7-6-10(9-4-2-1-3-5-9)16-17(12)8-11-14-15-13(20)19-11/h1-7H,8H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXFGCNRDKBKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NNC(=S)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one” typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide under basic conditions to form the corresponding 1,3,4-oxadiazole-2-thiol.

Attachment of the oxadiazole ring to the pyridazinone core: This step involves the reaction of the 1,3,4-oxadiazole-2-thiol with a halomethyl-substituted pyridazinone under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Reactions at the Mercapto Group

The thiol group on the oxadiazole ring is highly reactive, enabling:

-

Oxidation to Disulfide :

The -SH group oxidizes to form disulfide bonds under mild oxidative conditions (e.g., air/O₂), a common trait of thiol-containing heterocycles . -

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in basic media to form thioethers :

Substitution Reactions on the Oxadiazole Ring

The oxadiazole ring participates in electrophilic substitution and ring-opening reactions:

-

Nitration/Sulfonation :

Electrophilic substituents (e.g., NO₂⁺) attack the electron-rich oxadiazole ring, particularly at the 5-position . -

Ring-Opening with Nucleophiles :

Strong nucleophiles (e.g., hydrazine) cleave the oxadiazole ring, forming hydrazide derivatives :

Reactivity of the Pyridazinone Moiety

The pyridazinone core undergoes hydrogen bonding and substitution:

-

Hydrogen Bonding :

Crystallographic studies show intermolecular C–H⋯N/O interactions, stabilizing supramolecular architectures . -

Nucleophilic Aromatic Substitution :

Electron-withdrawing groups on pyridazinone activate positions for substitution. For example, chlorine at C4 can be replaced by amines (e.g., dimethylamine) :

Cyclization and Ring-Opening Reactions

The methylene bridge (-CH₂-) between oxadiazole and pyridazinone enables cyclization:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | Reflux in DMF, K₂CO₃ | Fused heterocyclic systems | ~55% |

| Ring-Opening (Acidic) | HCl/H₂SO₄, heat | Thiol and pyridazinone fragments | N/A |

Oxidation and Reduction Reactions

-

Thiol Oxidation :

As noted earlier, oxidation forms disulfides or sulfonic acids under strong oxidants (e.g., H₂O₂). -

Reduction of Pyridazinone :

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to dihydropyridazine.

Key Analytical Methods

Reactions are monitored and characterized using:

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one exhibits significant antimicrobial properties. In one study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. The effectiveness was evaluated using the disc diffusion method, which indicated that certain derivatives of the compound had superior antibacterial activity compared to standard antibiotics .

Antifungal Properties

In addition to its antibacterial effects, the compound also displayed antifungal activity against Candida albicans. The findings suggest that the presence of the oxadiazole and pyridazine moieties may contribute to the enhanced bioactivity of the compound, making it a candidate for further development as an antifungal agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction of this compound with various biological targets. These computational analyses provide insights into how the compound interacts at the molecular level, which is crucial for understanding its mechanism of action.

Binding Affinity Analysis

The docking studies indicated that the compound forms stable interactions with target proteins involved in microbial resistance mechanisms. The results showed favorable binding energies, suggesting that modifications to the chemical structure could enhance its efficacy as a therapeutic agent .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of derivatives based on this compound:

- Synthesis and Characterization : A study highlighted the synthesis of new derivatives through reactions involving picolinohydrazide and unsymmetrical anhydrides. Characterization techniques such as NMR and mass spectrometry confirmed successful synthesis .

- Biological Assays : Another research effort focused on evaluating the antimicrobial activity of synthesized derivatives against both bacterial and fungal strains, revealing several compounds with potent activity .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone Derivatives

Key comparisons include:

6-Phenylpyridazin-3(2H)-one (PPD)

- Properties: Molecular weight 172.18 g/mol; used as a cardiotonic agent.

- Synthesis : Base structure for derivatives, often modified via nucleophilic substitution (e.g., chloro or methoxy groups added at position 5) .

2-(2-Methoxybenzyl)-5-Chloro-6-Phenylpyridazin-3(2H)-one (3h)

Oxadiazole-Containing Heterocycles

The 1,3,4-oxadiazole ring is a common pharmacophore. Comparisons include:

4-(5-Mercapto-1,3,4-Oxadiazol-2-yl)Phthalazin-1(2H)-one

- Structure: Phthalazinone core instead of pyridazinone, with a 5-mercapto-oxadiazole group.

- Properties: Synthesized under green chemistry conditions; exhibits anti-proliferative activity (IC₅₀ values in micromolar range). The phthalazinone core may confer distinct electronic effects compared to pyridazinone .

2-(5-Mercapto-1,3,4-Oxadiazol-2-yl)-6-Methylquinolin-4-ol

- Structure: Quinoline core with oxadiazole and hydroxyl groups.

- The quinoline scaffold’s planar structure may enhance DNA intercalation, unlike the pyridazinone-based target compound .

Comparative Data Table

*Estimated based on structural formula.

Research Implications

The target compound’s combination of pyridazinone and mercapto-oxadiazole groups offers a unique profile for drug design:

Further studies are needed to explore its specific biological targets and synthetic scalability.

Biological Activity

The compound 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a mercapto-oxadiazole moiety and a phenyl group , which contributes to its unique reactivity and interaction with biological targets. The presence of the thiol group is believed to enhance its biological effects, although specific mechanisms of action remain largely unexplored.

Antimicrobial Activity

Recent studies have demonstrated that This compound exhibits significant antimicrobial properties. In one study, the compound was tested against various bacterial strains including:

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Effective |

| Staphylococcus aureus | Effective |

| Vibrio alginolyticus | Effective |

| Aeromonas hydrophila | Effective |

| Bacillus subtilis | Effective |

The results indicated that the compound could inhibit the growth of these pathogens, suggesting its potential as a microbiocide .

Although detailed mechanistic studies for this specific compound are lacking, it is hypothesized that similar compounds may act through:

- Enzyme Inhibition : Compounds with thiol groups often interact with enzymes involved in cellular metabolism.

- DNA Binding : The structural features may allow for interaction with DNA, potentially disrupting replication and transcription processes.

- Receptor Interaction : The heterocyclic nature may facilitate binding to specific cellular receptors involved in signaling pathways.

Case Studies

A notable case study involved the synthesis and bioactivity evaluation of derivatives of 2-((5-mercapto-1,3,4-oxadiazol-2-y)methyl)-6-(p-tolyl)pyridazin-3(2H)-one. These derivatives were tested for their antimicrobial efficacy and showed promising results comparable to established antibiotics .

Comparative Analysis

To better understand the potential applications of 2-((5-mercapto-1,3,4-oxadiazol-2-y)methyl)-6-(phenyl)pyridazin-3(2H)-one, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-((5-Mercapto-1,3,4-Oxadiazol-2-Yl)Methyl)-6-(Phenyl)pyridazin-3(2H)-One | Mercapto group and phenyl substitution | Potentially different reactivity due to substituents |

| 2-((5-Mercapto-1,3,4-Oxadiazol-2-Yl)Methyl)-6-(p-Tolyl)pyridazin-3(2H)-One | Similar structure but with p-tolyl group | Variation in electronic properties |

| 4-(5-Mercapto-1,3,4-Oxadiazol-2-Yl)phenol | Contains a phenolic structure | Different biological activity due to phenolic nature |

Q & A

Q. In Vitro Models :

- Plasma Stability : Incubate with plasma and quantify parent compound degradation.

- CYP450 Inhibition : Use liver microsomes to evaluate metabolic interactions .

In Vivo Studies : Employ randomized block designs (e.g., split-split plots for dose-response and time-course analyses) to minimize variability in animal models .

Q. How can structural modifications enhance the compound’s selectivity for a target enzyme?

- Methodological Answer :

- Co-crystallization Studies : Resolve X-ray structures of the compound bound to the target to identify key binding interactions.

- Fragment-Based Design : Replace the phenyl group with bioisosteres (e.g., pyridinyl) to improve solubility or reduce off-target effects .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer :

- Reproducibility Checks : Replicate published procedures while controlling variables (e.g., solvent grade, inert atmosphere).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., oxidation of mercapto groups to disulfides) that may reduce yields .

Environmental and Safety Considerations

Q. What protocols ensure safe handling of the compound’s reactive functional groups (e.g., mercapto and oxadiazole)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.